MAO-A Inhibition: 8.3-Fold Higher Potency than Harmaline in Standardized Enzyme Assay
In a head-to-head recombinant human MAO enzyme assay, harmane demonstrated an MAO-A inhibition IC50 of 0.06 μM compared to 0.5 μM for harmaline, representing an 8.3-fold potency advantage [1]. This direct comparison under identical assay conditions establishes harmane as the more potent MAO-A inhibitor among the two compounds, despite harmaline being more widely cited as the prototypical MAO inhibitor in the β-carboline class.
| Evidence Dimension | MAO-A enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.06 μM |
| Comparator Or Baseline | Harmaline: 0.5 μM |
| Quantified Difference | 8.3-fold greater potency for harmane |
| Conditions | Recombinant human MAO-A enzyme assay; same experimental system |
Why This Matters
Researchers studying MAO-A inhibition mechanisms require the compound with verified higher potency per unit mass to minimize off-target effects at lower working concentrations.
- [1] PMC11926787. Determination of Half-Maximal Inhibitory Concentration (IC50) of MAO Inhibitors Identified In Silico. Table 2. 2025. View Source
